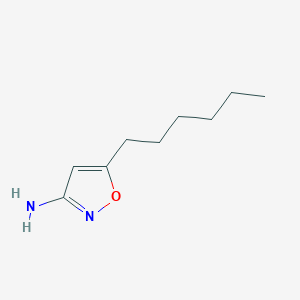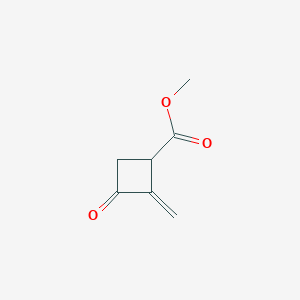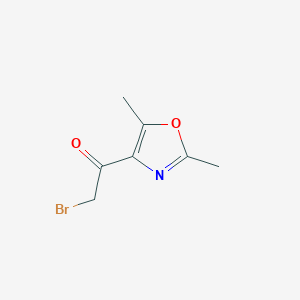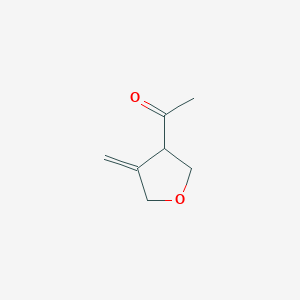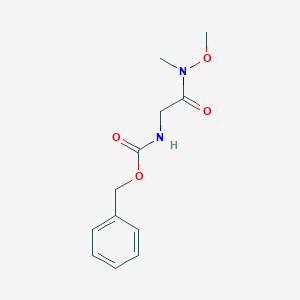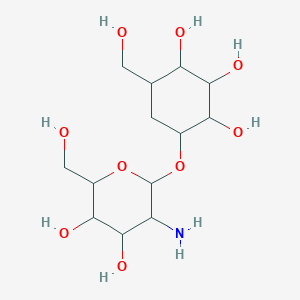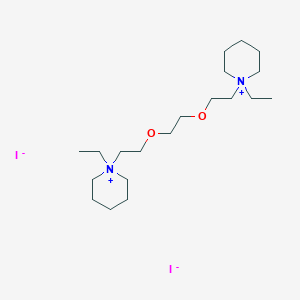
Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide, also known as PEI, is a cationic polymer that is commonly used in scientific research. It is synthesized through the reaction of ethylenediamine and epichlorohydrin and has a molecular weight of approximately 25 kDa. PEI has been extensively studied due to its ability to bind with negatively charged molecules such as DNA and RNA, making it a valuable tool in gene delivery and transfection.
Mécanisme D'action
The mechanism of action of Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide is based on its ability to bind with negatively charged molecules such as DNA and RNA. The cationic charge of the polymer allows it to interact with the negatively charged phosphate groups of DNA and RNA, resulting in the formation of a stable complex. This complex can then be taken up by cells, allowing for the delivery of genetic material.
Biochemical and Physiological Effects:
Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide can induce cytotoxicity and apoptosis in certain cell types. However, the mechanism behind this effect is not fully understood. Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide has also been shown to induce an inflammatory response in vivo, which may limit its use in certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide is its ability to efficiently deliver genetic material into cells. It is also relatively easy to synthesize and can be modified to improve its properties. However, Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide has a number of limitations. It can be cytotoxic at high concentrations, and its cationic charge can cause it to interact with negatively charged molecules in the environment, leading to non-specific binding. Additionally, its use in vivo is limited by its ability to induce an inflammatory response.
Orientations Futures
There are a number of future directions for research involving Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide. One area of interest is the development of more efficient and targeted gene delivery systems. Researchers are also exploring the use of Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide in the development of new drug delivery systems and in the synthesis of nanoparticles. Additionally, there is ongoing research into the mechanism behind the cytotoxic effects of Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide and how these effects can be mitigated.
Méthodes De Synthèse
Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide is synthesized through the reaction of ethylenediamine and epichlorohydrin. The reaction results in the formation of a highly branched polymer with a high degree of cationic charge. The polymer is then purified through a series of steps including dialysis and precipitation to remove any impurities.
Applications De Recherche Scientifique
Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide has a wide range of applications in scientific research. One of its primary uses is in gene delivery and transfection. Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide can bind with negatively charged molecules such as DNA and RNA, allowing for the efficient delivery of genetic material into cells. Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide has also been used in the development of drug delivery systems and in the synthesis of nanoparticles.
Propriétés
Numéro CAS |
111562-23-3 |
|---|---|
Nom du produit |
Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide |
Formule moléculaire |
C20H42I2N2O2 |
Poids moléculaire |
596.4 g/mol |
Nom IUPAC |
1-ethyl-1-[2-[2-[2-(1-ethylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethyl]piperidin-1-ium;diiodide |
InChI |
InChI=1S/C20H42N2O2.2HI/c1-3-21(11-7-5-8-12-21)15-17-23-19-20-24-18-16-22(4-2)13-9-6-10-14-22;;/h3-20H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
MBOWCLHZBQQHEN-UHFFFAOYSA-L |
SMILES |
CC[N+]1(CCCCC1)CCOCCOCC[N+]2(CCCCC2)CC.[I-].[I-] |
SMILES canonique |
CC[N+]1(CCCCC1)CCOCCOCC[N+]2(CCCCC2)CC.[I-].[I-] |
Synonymes |
1-ethyl-1-[2-[2-[2-(1-ethyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethoxy] ethoxy]ethyl]-3,4,5,6-tetrahydro-2H-pyridine diiodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




